Valerylglycine

Description

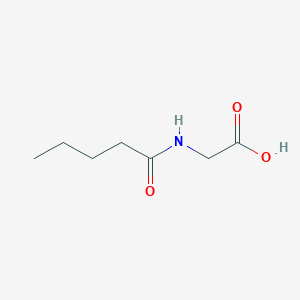

Structure

3D Structure

Propriétés

IUPAC Name |

2-(pentanoylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-3-4-6(9)8-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZBWOSRZJKQAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406150 |

Source

|

| Record name | Valerylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Valerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24003-66-5 |

Source

|

| Record name | N-pentanoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24003-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Significance of Valerylglycine

Foreword: Unraveling the Role of Valerylglycine in Metabolism and Disease

This compound, a seemingly simple N-acyl amino acid, holds profound significance in the intricate landscape of cellular metabolism and the diagnosis of inherited metabolic disorders. Its presence and concentration in biological fluids serve as a critical biomarker, offering a window into the functional state of specific metabolic pathways. This guide provides a comprehensive exploration of this compound, from its fundamental synthesis pathways to its clinical applications. We will delve into the biochemical intricacies of its formation, particularly in the context of genetic disorders that disrupt fatty acid and amino acid metabolism. Furthermore, this document will equip researchers and drug development professionals with detailed methodologies for both the chemical and enzymatic synthesis of this compound, alongside a comparative analysis of analytical techniques for its precise quantification.

I. The Biosynthesis of this compound: A Detoxification Pathway Unveiled

Under normal physiological conditions, this compound is present in trace amounts. However, its synthesis is significantly upregulated in the presence of an excess of valeryl-CoA, a short-chain acyl-CoA intermediate. This accumulation is a hallmark of several inborn errors of metabolism, most notably Isovaleric Acidemia (IVA) and, to a lesser extent, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In these conditions, the conjugation of valeryl-CoA with glycine serves as a crucial detoxification mechanism.[1][2]

The Central Role of Glycine N-Acyltransferase (GLYAT)

The enzymatic synthesis of this compound is catalyzed by Glycine N-Acyltransferase (GLYAT), an enzyme primarily located in the liver and kidneys.[3][4] GLYAT facilitates the transfer of the valeryl group from valeryl-CoA to the amino group of glycine, forming N-valerylglycine and releasing coenzyme A.

The reaction can be summarized as follows:

Valeryl-CoA + Glycine -- (GLYAT) --> N-Valerylglycine + CoA-SH

While GLYAT is the primary enzyme implicated, some in-silico and in-vitro studies suggest that Glycine N-Acyltransferase-Like 1 (GLYATL1) may also contribute to the formation of N-isothis compound, albeit with lower affinity compared to their preferred substrates.[1]

Metabolic Context: Isovaleric Acidemia and MCAD Deficiency

Isovaleric Acidemia (IVA): This autosomal recessive disorder is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, a key enzyme in the catabolism of the branched-chain amino acid leucine.[2][5] This deficiency leads to a toxic accumulation of isovaleryl-CoA. The body compensates by shunting this excess isovaleryl-CoA into alternative pathways, including conjugation with glycine to form isothis compound, which is then excreted in the urine.[2][5][6][7][8][9] The urinary concentration of isothis compound is a primary diagnostic marker for IVA.[5][7][9]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: In this fatty acid oxidation disorder, the body's ability to break down medium-chain fatty acids is impaired. This can lead to the accumulation of various medium-chain acyl-CoAs, including valeryl-CoA, although to a lesser extent than in IVA. Consequently, elevated levels of this compound and other acylglycines can also be observed in the urine of individuals with MCAD deficiency, serving as important secondary diagnostic markers.[10][11]

II. Chemical Synthesis of N-Valerylglycine

The chemical synthesis of N-valerylglycine is essential for producing analytical standards for clinical diagnostics and for various research applications. The most common and efficient method is the Schotten-Baumann reaction, which involves the acylation of glycine with valeryl chloride under basic conditions.[6][12][13] A variation of this method involves the use of a glycine ester, followed by hydrolysis to yield the final product.[11][14]

Experimental Protocol: Schotten-Baumann Synthesis of N-Valerylglycine

This protocol details the synthesis of N-valerylglycine from glycine and valeryl chloride.

Materials:

-

Glycine

-

Valeryl chloride (Pentanoyl chloride)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Dichloromethane (optional)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round-bottom flask

-

Separatory funnel

-

Büchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Preparation of Glycine Solution: In a round-bottom flask, dissolve glycine (1.0 molar equivalent) in a 1 M aqueous solution of sodium hydroxide (2.1 molar equivalents). The solution should be cooled in an ice bath with continuous stirring. The pH should be maintained between 10 and 11.

-

Acylation Reaction: Slowly add valeryl chloride (1.05 molar equivalents) dropwise to the cold, stirring glycine solution. The addition should be controlled to maintain the temperature below 10°C. The reaction mixture is typically biphasic.

-

Reaction Monitoring: Continue stirring the reaction mixture vigorously in the ice bath for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. If a significant amount of unreacted valeryl chloride remains, it can be extracted with diethyl ether. Discard the organic layer.

-

Precipitation of N-Valerylglycine: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the N-valerylglycine.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified N-valerylglycine under vacuum to a constant weight.

Characterization: The identity and purity of the synthesized N-valerylglycine should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.

III. Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound offers a more specific and environmentally friendly alternative to chemical synthesis. This method utilizes the catalytic activity of Glycine N-Acyltransferase (GLYAT) to conjugate valeryl-CoA and glycine.

Experimental Protocol: GLYAT-Catalyzed Synthesis of this compound

This protocol provides a general framework for the enzymatic synthesis of this compound. Optimization of specific parameters may be required depending on the enzyme source and purity.

Materials:

-

Purified Glycine N-Acyltransferase (GLYAT) or a cell lysate containing the enzyme

-

Valeryl-CoA

-

Glycine

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT) (optional, to maintain a reducing environment)

-

Incubator or water bath

-

Quenching solution (e.g., trichloroacetic acid)

-

Analytical system for product quantification (e.g., HPLC, LC-MS/MS)

Procedure:

-

Enzyme Preparation: If using a purified enzyme, dilute it to the desired concentration in the reaction buffer. If using a cell lysate, it may be used directly or after partial purification.[1]

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, glycine, and DTT (if used).

-

Initiation of Reaction: Add valeryl-CoA to the reaction mixture, followed by the addition of the GLYAT enzyme preparation to initiate the reaction.

-

Incubation: Incubate the reaction mixture at an optimal temperature for GLYAT activity (typically 37°C) for a predetermined time.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as trichloroacetic acid, which will precipitate the enzyme.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. The supernatant, containing the synthesized this compound, can then be analyzed.

-

Product Quantification: Quantify the amount of N-valerylglycine produced using a suitable analytical method, such as HPLC or LC-MS/MS, with a previously synthesized and purified standard for calibration.

IV. Analytical Methodologies for this compound Quantification

The accurate quantification of this compound in biological samples, primarily urine, is crucial for the diagnosis and monitoring of metabolic disorders. Several analytical techniques are employed for this purpose, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.[15][16]

| Analytical Method | Principle | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile derivatives of acylglycines are separated by gas chromatography and detected by mass spectrometry.[15] | High chromatographic resolution, robust, and well-established libraries for compound identification. | Requires derivatization of the analyte, which can be time-consuming and introduce variability. Not suitable for thermally labile compounds.[17] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Acylglycines are separated by liquid chromatography and detected by tandem mass spectrometry.[3] | High sensitivity and specificity, no derivatization required, suitable for a wide range of compounds.[16] | Matrix effects can suppress or enhance ionization, potentially affecting accuracy. Higher initial instrument cost. |

V. Clinical Significance and Data Presentation

The urinary excretion of this compound is a key diagnostic indicator for Isovaleric Acidemia and a secondary marker for MCAD deficiency.

| Condition | Typical Urinary this compound Levels (mmol/mol creatinine) | Reference |

| Healthy Individuals | < 5 | [18] |

| Isovaleric Acidemia (IVA) | Can be significantly elevated, often >1000, and in some cases as high as 3200.[7][9] | [7][9] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Moderately elevated, but typically lower than in IVA. |

Note: These values are indicative and can vary depending on the individual's metabolic state, diet, and the specific analytical method used.

VI. Conclusion and Future Perspectives

This compound, once a relatively obscure metabolite, has emerged as a pivotal molecule in the study and diagnosis of inborn errors of metabolism. The understanding of its synthesis pathways, both biological and chemical, has provided invaluable tools for researchers and clinicians. The continued refinement of analytical techniques will further enhance the sensitivity and specificity of its detection, aiding in early diagnosis and the monitoring of therapeutic interventions for conditions like Isovaleric Acidemia. Future research may focus on further elucidating the substrate specificity of GLYAT and related enzymes, as well as exploring the potential of this compound as a biomarker in other metabolic contexts.

References

-

Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Cozma, A. (2024, February 29). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. In StatPearls.

- Dercksen, M., et al. (2023). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. Computational and Structural Biotechnology Journal, 21, 1236-1248.

- Google Patents. (n.d.). A kind of synthetic method of irbesartan.

- Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isothis compound from Urine of Patients with Isovaleric Acidemia. The Journal of Biological Chemistry, 242(12), 2966-2972.

- Schachter, D., & Taggart, J. V. (1954). GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. Journal of Biological Chemistry, 208(1), 263-275.

- Jayakody, S., et al. (2019).

- Maier, E. M., et al. (2017). Genotype and residual enzyme activity in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: Are predictions possible?

- Miller, M. J., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 523, 134-141.

- Rinaldo, P., et al. (2002). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®.

- Dempsey, D. R., et al. (2016). Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N18TG2 cells. Journal of Biological Chemistry, 291(13), 6843-6853.

-

HealthMatters.io. (n.d.). Isothis compound - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine). Retrieved January 24, 2026, from [Link]

-

Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Vinmec International Hospital. (2024, December 31). Understanding Normal Urine Test Results: A Comprehensive Guidance/ Urine Test Indicators and Interpretation. Retrieved January 24, 2026, from [Link]

- Bayryamov, S. G. (2019). SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES. Journal of Chemical Technology and Metallurgy, 54(4), 757-764.

- Zegarra Buitron, E., et al. (2023). Isovaleric Acidemia: A Case Report. Cureus, 15(11), e49362.

- Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. International Journal of Molecular Sciences, 25(23), 13009.

-

Organic Syntheses. (n.d.). acetylglycine. Retrieved January 24, 2026, from [Link]

- Grünert, S. C., et al. (2024). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Nutrients, 16(3), 446.

- James, M. O., & Bend, J. R. (1978). A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit. The Biochemical journal, 172(2), 285–291.

- Schotten-Baumann Reaction. (n.d.). Name Reactions in Organic Synthesis.

- Singh, S., et al. (2019). Neurocognitive outcome in young child with Isovaleric Acidemia.

-

Preparation of Diglycolamides via Schotten–Baumann Approach and Direct Amidation of Esters. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Normal Reference Ranges. (n.d.). In Nursing Health Promotion.

- Google Patents. (n.d.). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.

-

Welch Allyn. (2024, September 14). LCMS vs GCMS: Which Technique is Best for Your Research? Retrieved January 24, 2026, from [Link]

-

International Association of Providers of AIDS Care. (n.d.). Normal Laboratory Values. Retrieved January 24, 2026, from [Link]

-

Medical Council of Canada. (n.d.). List of normal lab values. Retrieved January 24, 2026, from [Link]

Sources

- 1. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Isovaleric Acidemia: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. actascientific.com [actascientific.com]

- 8. mdpi.com [mdpi.com]

- 9. ijpediatrics.com [ijpediatrics.com]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. CN108276389B - A kind of synthetic method of irbesartan - Google Patents [patents.google.com]

- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 13. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]

- 18. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Valerylglycine in Mitochondrial Metabolism: A Technical Guide for Researchers

Introduction: Unraveling the Significance of a Key Metabolite

In the intricate landscape of cellular metabolism, the mitochondrion stands as the central hub of energy production and a critical regulator of cellular fate. Within this dynamic organelle, a complex interplay of metabolic pathways ensures cellular homeostasis. However, inborn errors of metabolism can disrupt this delicate balance, leading to the accumulation of potentially toxic intermediates. Valerylglycine, an N-acylglycine, has emerged as a significant biomarker in certain fatty acid oxidation disorders, particularly Short-chain acyl-CoA dehydrogenase (SCAD) deficiency. While its presence is a diagnostic hallmark, its precise metabolic role and impact on mitochondrial function are areas of intense investigation. This technical guide provides an in-depth exploration of the metabolic significance of this compound in mitochondria, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its biochemical origins, its purported effects on mitochondrial bioenergetics, and provide detailed experimental protocols to facilitate further research in this critical area.

Biochemical Genesis of this compound: A Mitochondrial Detoxification Pathway

This compound is not a typical intermediate of mainstream metabolic pathways. Its formation is intrinsically linked to the mitochondrial detoxification of accumulating valeryl-CoA, a five-carbon acyl-CoA ester. In healthy individuals, valeryl-CoA is a transient intermediate in the catabolism of the branched-chain amino acid valine and certain fatty acids. However, in conditions like SCAD deficiency, a genetic disorder affecting the ACADS gene, the enzyme responsible for dehydrogenating short-chain acyl-CoAs is deficient.[1] This enzymatic block leads to the upstream accumulation of its substrates, including butyryl-CoA and, to a lesser extent, valeryl-CoA.

The primary mechanism for the formation of this compound is through the action of glycine N-acyltransferase (GLYAT), a mitochondrial enzyme.[2][3] GLYAT catalyzes the conjugation of an acyl-CoA molecule with the amino acid glycine, forming an N-acylglycine that is subsequently excreted in the urine.[3] This process serves as a crucial detoxification pathway by liberating the sequestered coenzyme A (CoA) pool, which is essential for numerous metabolic reactions, and by converting the potentially toxic acyl-CoA into a more water-soluble and excretable form.[2][4] While GLYAT has a broad substrate specificity, its activity with valeryl-CoA leads directly to the synthesis of this compound within the mitochondrial matrix.[5]

Figure 1: this compound Formation Pathway

The Putative Impact of this compound on Mitochondrial Function

The accumulation of this compound and its precursor, valeryl-CoA, is hypothesized to exert detrimental effects on mitochondrial function. While direct experimental evidence for this compound's toxicity is limited, the effects of structurally similar acylglycines, such as isothis compound, provide valuable insights. The proposed mechanisms of mitochondrial toxicity include:

-

Inhibition of Key Mitochondrial Enzymes: Acyl-CoAs and their glycine conjugates can act as inhibitors of crucial mitochondrial enzymes. For instance, isobutyryl-CoA and 2-methyl-butyryl-CoA have been shown to inhibit the glycine cleavage system, a key pathway for glycine catabolism in the mitochondria.[6] It is plausible that this compound or valeryl-CoA could similarly inhibit enzymes of the Krebs cycle or the electron transport chain, thereby disrupting cellular respiration.[2]

-

Disruption of the Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is the driving force for ATP synthesis.[7] Toxic insults to the mitochondria often lead to a dissipation of this potential. The accumulation of acylglycines may interfere with the integrity of the inner mitochondrial membrane or inhibit the function of the respiratory chain complexes, leading to a decrease in ΔΨm.

-

Impairment of Oxidative Phosphorylation and ATP Synthesis: By inhibiting key enzymes and disrupting the membrane potential, this compound could lead to a reduction in the rate of oxidative phosphorylation and a subsequent decrease in cellular ATP production.[8] This energy deficit can have profound consequences, particularly in high-energy-demand tissues such as the brain and muscle.

-

Induction of Oxidative Stress: Mitochondrial dysfunction is often associated with an increase in the production of reactive oxygen species (ROS).[8] The inhibition of the electron transport chain can lead to the leakage of electrons and the formation of superoxide radicals, contributing to oxidative stress and cellular damage.

Figure 2: Proposed Mechanism of this compound-Induced Mitochondrial Toxicity

Experimental Protocols for Investigating the Mitochondrial Role of this compound

To rigorously assess the impact of this compound on mitochondrial function, a multi-faceted experimental approach is required. The following protocols provide a framework for such investigations.

Isolation of Mitochondria

A high-quality preparation of isolated mitochondria is fundamental for direct functional assays. This protocol is adapted for the isolation of mitochondria from rat liver, a commonly used model.[9]

Materials:

-

Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4.

-

Homogenizer with a Teflon pestle.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize the animal according to approved institutional guidelines.

-

Rapidly excise the liver and place it in ice-cold Isolation Buffer I.

-

Mince the liver into small pieces and wash thoroughly with Isolation Buffer I to remove excess blood.

-

Transfer the minced tissue to a Potter-Elvehjem homogenizer with a Teflon pestle and add 10 volumes of ice-cold Isolation Buffer I.

-

Homogenize the tissue with 4-6 gentle strokes at approximately 1,600 rpm.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and centrifuge it at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., respiration buffer).

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Measurement of Mitochondrial Respiration

Oxygen consumption is a direct measure of the activity of the electron transport chain.[9] High-resolution respirometry allows for the detailed analysis of different respiratory states.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).

-

Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL fatty acid-free BSA, pH 7.2.

-

Substrates: e.g., glutamate (10 mM) + malate (2 mM) for Complex I-linked respiration; succinate (10 mM) + rotenone (0.5 µM) for Complex II-linked respiration.

-

ADP (1-2 mM).

-

Oligomycin (2.5 µg/mL) to inhibit ATP synthase.

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) (0.5-1 µM titrations) to uncouple respiration.

-

Antimycin A (2.5 µM) to inhibit Complex III.

-

This compound solution of known concentration.

Procedure:

-

Calibrate the respirometer according to the manufacturer's instructions.

-

Add the appropriate volume of Respiration Buffer to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add the isolated mitochondria to the chambers at a final concentration of 0.1-0.5 mg/mL.

-

Record the basal respiration rate (State 2).

-

Add the desired substrates (e.g., glutamate and malate) to initiate substrate-dependent respiration.

-

Add a known concentration of this compound and observe any changes in the respiration rate. A dose-response curve can be generated by adding increasing concentrations of this compound.

-

Add ADP to stimulate ATP synthesis and measure State 3 respiration (active respiration).

-

Add oligomycin to inhibit ATP synthase and measure State 4o respiration (leak respiration).

-

Titrate FCCP to determine the maximal uncoupled respiration rate (ETS capacity).

-

Finally, add Antimycin A to inhibit the respiratory chain and measure the residual oxygen consumption.

Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 / State 4o) and the P/O ratio (moles of ADP phosphorylated per mole of oxygen atoms consumed) to assess the coupling and efficiency of oxidative phosphorylation. Compare these parameters in the presence and absence of this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent dyes that accumulate in the mitochondria in a membrane potential-dependent manner are commonly used to assess ΔΨm.[10]

Materials:

-

Fluorescent dye such as JC-1 or TMRE (Tetramethylrhodamine, Ethyl Ester).

-

Fluorescence plate reader, flow cytometer, or fluorescence microscope.

-

Isolated mitochondria or cultured cells.

-

This compound.

-

FCCP as a positive control for depolarization.

Procedure (using JC-1 in a plate reader format):

-

Prepare a suspension of isolated mitochondria or cultured cells in a suitable buffer.

-

Load the mitochondria/cells with JC-1 dye (typically 1-10 µg/mL) and incubate for 15-30 minutes at 37°C.

-

Wash the mitochondria/cells to remove excess dye.

-

Aliquot the stained mitochondria/cells into a 96-well plate.

-

Add different concentrations of this compound to the wells. Include a vehicle control and a positive control with FCCP.

-

Measure the fluorescence at two wavelengths: ~590 nm (red, J-aggregates, indicating high ΔΨm) and ~530 nm (green, JC-1 monomers, indicating low ΔΨm).

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of ATP Synthesis

The rate of ATP synthesis can be determined using a luciferin/luciferase-based assay.[10]

Materials:

-

ATP bioluminescence assay kit.

-

Luminometer.

-

Isolated mitochondria.

-

Respiration buffer with substrates and ADP.

-

This compound.

-

Oligomycin as a positive control for inhibition of ATP synthesis.

Procedure:

-

Incubate isolated mitochondria with respiratory substrates and ADP in the presence or absence of various concentrations of this compound.

-

At specific time points, take aliquots of the reaction and stop the reaction (e.g., by adding a perchloric acid solution).

-

Neutralize the samples.

-

Add the ATP-releasing reagent from the kit to the samples.

-

Add the luciferin/luciferase reagent and immediately measure the luminescence using a luminometer.

-

Generate a standard curve with known concentrations of ATP to quantify the amount of ATP produced.

Figure 3: Experimental Workflow for Assessing this compound's Mitochondrial Toxicity

Quantitative Data and Interpretation

To date, there is a paucity of published quantitative data specifically on the inhibitory effects of this compound on mitochondrial enzymes. However, studies on related compounds can provide a framework for interpreting experimental results. For example, inhibition constants (Ki) for 2-methyl-butyryl-CoA and isobutyryl-CoA on the glycine cleavage system have been reported in the range of 0.1-0.3 mM.[6] Should this compound exhibit inhibitory effects, determining its Ki or IC50 values for various mitochondrial enzymes will be crucial for understanding its toxic potential.

| Parameter | Description | Expected Outcome with this compound Toxicity |

| Respiratory Control Ratio (RCR) | Ratio of State 3 to State 4o respiration, indicating the degree of coupling between respiration and phosphorylation. | Decrease |

| P/O Ratio | Moles of ADP phosphorylated per mole of oxygen consumed, a measure of the efficiency of oxidative phosphorylation. | Decrease |

| Mitochondrial Membrane Potential (ΔΨm) | The electrochemical potential across the inner mitochondrial membrane. | Decrease (Depolarization) |

| ATP Synthesis Rate | The rate of ATP production by mitochondria. | Decrease |

| ROS Production | The generation of reactive oxygen species by the electron transport chain. | Increase |

| Enzyme Activity (e.g., Krebs Cycle Dehydrogenases) | The catalytic rate of specific mitochondrial enzymes. | Decrease (Inhibition) |

Conclusion and Future Directions

This compound stands at the crossroads of a detoxification pathway and potential mitochondrial toxicity. Its formation via the mitochondrial enzyme GLYAT underscores the organelle's role in mitigating the harmful effects of accumulating acyl-CoAs in fatty acid oxidation disorders. However, the accumulation of this compound itself may represent a secondary metabolic insult, contributing to the cellular pathology observed in these conditions.

The experimental protocols outlined in this guide provide a robust framework for elucidating the precise metabolic role of this compound in mitochondria. Future research should focus on:

-

Directly assessing the effects of this compound on the kinetics of key mitochondrial enzymes , including those of the Krebs cycle and the electron transport chain.

-

Utilizing cellular models of SCAD deficiency to study the long-term consequences of endogenous this compound accumulation on mitochondrial function and overall cellular health.[11]

-

Employing advanced metabolomic and proteomic approaches to identify the specific molecular targets of this compound within the mitochondria.[12]

A deeper understanding of the mitochondrial role of this compound will not only enhance our knowledge of the pathophysiology of fatty acid oxidation disorders but may also pave the way for the development of novel therapeutic strategies aimed at mitigating its potential toxicity and improving patient outcomes.

References

-

Glycine ameliorates mitochondrial dysfunction caused by ABT-199 in porcine oocytes. (2021). Journal of Animal Science, 99(4). Available at: [Link]

-

The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. (2023). Computational and Structural Biotechnology Journal, 21, 1227-1237. Available at: [Link]

-

Chen, Y., et al. (2021). Absolute quantification of matrix metabolites reveals the dynamics of mitochondrial metabolism. Cell Reports, 36(11), 109692. Available at: [Link]

-

[Effect of the oxidation of glycine and Krebs cycle substrates on cytochrome activity and alternative pathways of mitochondria from leaves of Pisum sativum L]. (1987). Revista Espanola de Fisiologia, 43(3), 321-328. Available at: [Link]

-

Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. (2017). Cell and Tissue Research, 373(1), 1-22. Available at: [Link]

-

Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. (2022). International Journal of Molecular Sciences, 23(3), 1311. Available at: [Link]

-

Reversible Thiol Oxidation Increases Mitochondrial Electron Transport Complex Enzyme Activity but Not Respiration in Cardiomyocytes from Patients with End-Stage Heart Failure. (2022). Cells, 11(15), 2292. Available at: [Link]

-

Demonstration of a specific mitochondrial isovaleryl-CoA dehydrogenase deficiency in fibroblasts from patients with isovaleric acidemia. (1976). Proceedings of the National Academy of Sciences of the United States of America, 73(2), 615-619. Available at: [Link]

-

Inhibition of the Glycine Cleavage System by Branched-Chain Amino Acid Metabolites. (1981). Journal of Inherited Metabolic Disease, 4(1), 45-46. Available at: [Link]

-

The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. (2023). Computational and Structural Biotechnology Journal, 21, 1227-1237. Available at: [Link]

-

Analysis of in vitro synthesized SCAD enzymes in isolated mitochondria. (2019). PLoS One, 14(5), e0216110. Available at: [Link]

-

Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. Available at: [Link]

-

Reversible Thiol Oxidation Increases Mitochondrial Electron Transport Complex Enzyme Activity but Not Respiration in Cardiomyocytes from Patients with End-Stage Heart Failure. (2022). Cells, 11(15), 2292. Available at: [Link]

-

Chemical and physiological features of mitochondrial acylation. (2017). Trends in Endocrinology & Metabolism, 28(1), 23-36. Available at: [Link]

-

Citric acid cycle. Wikipedia. Available at: [Link]

-

Mass spectrometry-based methods for analysing the mitochondrial interactome in mammalian cells. (2018). Journal of Proteomics, 181, 146-154. Available at: [Link]

-

Biochemistry, Electron Transport Chain. (2023). In: StatPearls. StatPearls Publishing. Available at: [Link]

-

Absolute Quantification of Matrix Metabolites Reveals the Dynamics of Mitochondrial Metabolism. (2021). Cell Reports, 36(11), 109692. Available at: [Link]

-

Metabolic flux in the Krebs cycle during oxidative stress when aconitase is inhibited. (2007). Free Radical Biology and Medicine, 42(7), 931-941. Available at: [Link]

-

Isolation and characterization of mitochondrial acyl-CoA: glycine N-acyltransferases from kidney. (1985). The Journal of Biological Chemistry, 260(24), 13389-13395. Available at: [Link]

-

Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides. (2020). Journal of Visualized Experiments, (163). Available at: [Link]

-

Glycine N-acyltransferase. Wikipedia. Available at: [Link]

-

Inhibition of Mitochondrial Metabolism Leads to Selective Eradication of Cells Adapted to Acidic Microenvironment. (2021). International Journal of Molecular Sciences, 22(19), 10790. Available at: [Link]

-

Reversible thiol oxidation increases mitochondrial electron transport complex enzyme activity but not respiration in cardiomyocytes from patients with end-stage heart failure. (2022). Cells, 11(15), 2292. Available at: [Link]

-

Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. (2008). Molecular Genetics and Metabolism, 95(4), 195-200. Available at: [Link]

-

Integrating Mitochondrial Toxicity Screening Into Early Drug Discovery. (2023). Technology Networks. Available at: [Link]

-

Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N18TG2 cells. (2016). Journal of Biological Chemistry, 291(13), 6788-6795. Available at: [Link]

-

Regulation of Krebs-TCA cycle (video). Khan Academy. Available at: [Link]

-

Liquid Chromatography-Tandem Mass Spectrometry Method Development and Validation for the Determination of a New Mitochondrial Antioxidant in Mouse Liver and Cerebellum, Employing Advanced Chemometrics. (2022). Molecules, 27(19), 6524. Available at: [Link]

-

Robustness of the Krebs Cycle under Physiological Conditions and in Cancer: New Clues for Evaluating Metabolism-Modifying Drug Therapies. (2022). Cancers, 14(10), 2534. Available at: [Link]

-

Hypoglycin A: A Specific Inhibitor of Isovaleryl CoA Dehydrogenase. (1971). Proceedings of the National Academy of Sciences of the United States of America, 68(5), 987-991. Available at: [Link]

-

Electron Transport Chain | Made Easy. (2023). Dr. Mike & Dr. Matt. Available at: [Link]

-

Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. (2021). International Journal of Molecular Sciences, 22(6), 3121. Available at: [Link]

-

Dysfunction of Mitochondria in Alzheimer's Disease: ANT and VDAC Interact with Toxic Proteins and Aid to Determine the Fate of Brain Cells. (2021). International Journal of Molecular Sciences, 22(21), 11846. Available at: [Link]

-

Absolute Quantification of Matrix Metabolites Reveals the Dynamics of Mitochondrial Metabolism. (2021). Cell Reports, 36(11), 109692. Available at: [Link]

-

Mitochondrial Dysfunctions: Genetic and Cellular Implications Revealed by Various Model Organisms. (2023). International Journal of Molecular Sciences, 24(17), 13444. Available at: [Link]

-

Mitochondrial Toxicity Assays. Araceli Biosciences. Available at: [Link]

-

Inhibition of mitochondrial glycerol-3-phosphate dehydrogenase by α-tocopheryl succinate. (2014). Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1837(9), 1544-1550. Available at: [Link]

-

Short-chain acyl-CoA dehydrogenase deficiency. MedlinePlus Genetics. Available at: [Link]

Sources

- 1. Short-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 2. [Effect of the oxidation of glycine and Krebs cycle substrates on cytochrome activity and alternative pathways of mitochondria from leaves of Pisum sativum L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Isolation and characterization of mitochondrial acyl-CoA: glycine N-acyltransferases from kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the glycine cleavage system by branched-chain amino acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. agilent.com [agilent.com]

- 10. Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Absolute quantification of matrix metabolites reveals the dynamics of mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Valerylglycine as a Biomarker for Inborn Errors of Metabolism: An In-depth Technical Guide

Introduction: The Significance of Valerylglycine in Metabolic Diagnostics

In the landscape of inborn errors of metabolism (IEM), the identification of sensitive and specific biomarkers is paramount for early diagnosis, therapeutic monitoring, and the development of novel treatments.[1][2] this compound, an N-acylglycine, has emerged as a crucial biomarker for several inherited metabolic disorders, most notably isovaleric acidemia (IVA) and short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency.[3][4][5] This guide provides a comprehensive technical overview of this compound, from its biochemical origins to its clinical application, with a focus on the analytical methodologies essential for its accurate quantification. The content herein is curated for researchers, scientists, and drug development professionals engaged in the study and treatment of these rare metabolic diseases.

Biochemical Foundation: The Pathophysiological Formation of this compound

Under normal physiological conditions, the breakdown of amino acids is a tightly regulated process. However, in certain IEMs, genetic mutations lead to deficiencies in specific enzymes, causing a blockage in the metabolic pathway and the accumulation of toxic upstream metabolites.[1][2][6]

Isovaleric Acidemia (IVA): A Defect in Leucine Catabolism

Isovaleric acidemia is an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[3][7][8] This enzyme is critical for the catabolism of the branched-chain amino acid leucine.[5][7] In the absence of functional isovaleryl-CoA dehydrogenase, isovaleryl-CoA accumulates. To mitigate the toxicity of this compound, the body utilizes a detoxification pathway involving the conjugation of isovaleryl-CoA with glycine, catalyzed by glycine N-acyltransferase, to form the non-toxic and water-soluble compound isothis compound, which is then excreted in the urine.[3][9][10] The presence of elevated levels of isothis compound in urine is a hallmark of IVA.[3]

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency

SBCAD deficiency, also known as 2-methylbutyryl-CoA dehydrogenase deficiency, is a disorder of isoleucine metabolism.[4][11][12][13] A deficiency in the SBCAD enzyme leads to the accumulation of 2-methylbutyryl-CoA.[4][11] Similar to IVA, the body conjugates this accumulating acyl-CoA with glycine to form 2-methylbutyrylglycine, which is structurally similar to isothis compound and is also excreted in the urine.[4][11] Newborn screening often detects elevated levels of C5-carnitine in both IVA and SBCAD deficiency, necessitating further analysis of urinary acylglycines to differentiate between the two conditions.[5][13]

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound in Isovaleric Acidemia.

Caption: Metabolic pathway in Isovaleric Acidemia leading to this compound formation.

Clinical Utility of this compound as a Biomarker

The measurement of this compound is a cornerstone in the diagnosis and management of IVA and is crucial for the differential diagnosis of conditions identified through newborn screening.

Newborn Screening and Differential Diagnosis

Newborn screening programs typically use tandem mass spectrometry (MS/MS) to analyze acylcarnitines in dried blood spots.[5][7][14] Both IVA and SBCAD deficiency can present with elevated levels of C5-carnitine (isovalerylcarnitine and 2-methylbutyrylcarnitine are isomers and often indistinguishable by this initial screen).[5][13] Therefore, the detection of elevated C5-carnitine is a presumptive positive screen that requires confirmatory testing. Urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) or a more specific acylglycine analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is then employed to identify and quantify isothis compound and 2-methylbutyrylglycine, allowing for a definitive diagnosis.[11][15] The presence of isothis compound is indicative of IVA, while 2-methylbutyrylglycine points towards SBCAD deficiency.[4][11]

Monitoring Therapeutic Efficacy

The primary treatment for IVA involves a low-protein diet to restrict leucine intake, supplemented with L-carnitine and/or L-glycine.[16][17][18] L-carnitine helps to detoxify isovaleryl-CoA by forming isovalerylcarnitine, while L-glycine supplementation enhances the formation and excretion of isothis compound.[3][10] Regular monitoring of urinary isothis compound levels is essential to assess the effectiveness of the treatment regimen and patient compliance.[3][18] A decrease in urinary isothis compound indicates good metabolic control, while an increase may signal the need for dietary adjustments or signal an impending metabolic crisis, often triggered by illness or increased protein intake.[10][18]

Analytical Methodologies for this compound Quantification

The accurate and precise quantification of this compound in biological matrices, primarily urine, is critical for its clinical utility. The two most widely used analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has historically been the gold standard for urinary organic acid analysis.[19] This technique offers high chromatographic resolution and provides characteristic mass spectra for compound identification.

1. Sample Preparation (Derivatization is key):

-

Rationale: this compound is a non-volatile compound. To make it suitable for GC analysis, it must be chemically modified (derivatized) to increase its volatility.[20] Trimethylsilylation (TMS) is a common derivatization technique for acylglycines.[19]

-

Step 1: Aliquoting. Pipette a precise volume of urine (e.g., 1 mL) into a glass tube.

-

Step 2: Internal Standard Addition. Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or a non-endogenous acylglycine). The internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.

-

Step 3: Extraction. Perform a liquid-liquid or solid-phase extraction to remove interfering substances from the urine matrix.

-

Step 4: Derivatization. Evaporate the extracted sample to dryness under a stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert this compound to its volatile TMS derivative.

2. GC-MS Analysis:

-

Rationale: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.[21] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound.[21]

-

Step 1: Injection. Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

-

Step 2: Chromatographic Separation. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the TMS-derivatized this compound from other urinary components.

-

Step 3: Mass Spectrometric Detection. Operate the mass spectrometer in either full scan mode to acquire the entire mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantification.[22] In SIM mode, only specific ions characteristic of TMS-valerylglycine and the internal standard are monitored.

3. Data Analysis:

-

Rationale: The abundance of the characteristic ions of this compound is compared to that of the internal standard to calculate the concentration of this compound in the original urine sample.

-

Step 1: Peak Integration. Integrate the chromatographic peaks corresponding to the target ions of this compound and the internal standard.

-

Step 2: Calibration Curve. Prepare a series of calibration standards with known concentrations of this compound and a fixed amount of the internal standard. Process these standards in the same way as the urine samples to generate a calibration curve.

-

Step 3: Quantification. Use the response ratio (analyte peak area / internal standard peak area) of the unknown sample to determine its concentration from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for the targeted analysis of acylglycines due to its high sensitivity, specificity, and throughput.[15][23][24]

1. Sample Preparation:

-

Rationale: Sample preparation for LC-MS/MS is often simpler than for GC-MS as derivatization is not required.[15]

-

Step 1: Aliquoting and Internal Standard Addition. Similar to the GC-MS protocol, add a known amount of a stable isotope-labeled internal standard to a precise volume of urine.

-

Step 2: Dilution. Dilute the urine sample with a suitable solvent (e.g., methanol or water) to reduce matrix effects. A simple "dilute-and-shoot" approach is often sufficient.

2. LC-MS/MS Analysis:

-

Rationale: The sample is injected into the LC system, where this compound is separated from other components by liquid chromatography. The eluent from the LC column is then introduced into the tandem mass spectrometer. In the MS/MS system, the parent ion of this compound is selected in the first mass analyzer (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[25]

-

Step 1: Injection. Inject a small volume of the diluted sample into the LC system.

-

Step 2: Chromatographic Separation. Use a reversed-phase or HILIC column with a suitable mobile phase gradient to achieve chromatographic separation of this compound.

-

Step 3: Tandem Mass Spectrometry Detection. Operate the mass spectrometer in MRM mode. Define the specific precursor-to-product ion transitions for both this compound and its internal standard.

3. Data Analysis:

-

Rationale and Procedure: The data analysis is similar to that of GC-MS, involving peak integration, generation of a calibration curve using the response ratio of the analyte to the internal standard, and subsequent quantification of this compound in the unknown samples.

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound.

Caption: Workflow for this compound analysis using LC-MS/MS.

Quantitative Data and Interpretation

The interpretation of this compound levels requires comparison to established reference ranges. These ranges can vary slightly between laboratories due to differences in methodology and patient populations.

| Analyte | Matrix | Condition | Typical Concentration Range |

| Isothis compound | Urine | Normal | < 3 mmol/mol creatinine |

| Urine | Isovaleric Acidemia (untreated) | > 100 mmol/mol creatinine | |

| Urine | Isovaleric Acidemia (treated) | 3 - 100 mmol/mol creatinine (variable) | |

| 2-Methylbutyrylglycine | Urine | Normal | Undetectable or very low |

| Urine | SBCAD Deficiency | Significantly elevated |

Note: These values are illustrative and should not be used for clinical diagnosis. Laboratories should establish their own reference ranges.

Conclusion and Future Perspectives

This compound is an indispensable biomarker in the clinical laboratory for the diagnosis and management of isovaleric acidemia and for the differential diagnosis of disorders with elevated C5-carnitine in newborn screening. The continued advancement of analytical technologies, particularly LC-MS/MS, has enabled highly sensitive and specific quantification of this compound, leading to improved patient outcomes. For professionals in drug development, understanding the role of this compound is crucial for designing and evaluating novel therapies aimed at reducing the toxic metabolite burden in these inborn errors of metabolism. Future research may focus on the development of even more rapid and point-of-care testing methods for this compound, as well as exploring its potential role as a biomarker in other metabolic conditions.

References

-

HRSA. (n.d.). Isovaleric acidemia. Newborn Screening. [Link]

-

Lee, M., et al. (2019). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. Journal of Inherited Metabolic Disease. [Link]

-

Yoon, H. R., et al. (2017). Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study. Annals of Pediatric Endocrinology & Metabolism. [Link]

-

Wikipedia. (2023). Isovaleric acidemia. [Link]

-

Haberle, J., et al. (2019). Biomarkers identified in inborn errors for lysine, arginine, and ornithine. Journal of Inherited Metabolic Disease. [Link]

-

Grünert, S. C., et al. (2021). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Nutrients. [Link]

-

Lindblad, B., et al. (1977). Valine/glycine ratio in newborn infants. Acta Paediatrica Scandinavica. [Link]

-

MedlinePlus. (2017). Short/branched chain acyl-CoA dehydrogenase deficiency. [Link]

-

Rashed, M. S. (2012). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols in Human Genetics. [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Suberylglycine GC-MS (2 TMS) - 70eV, Positive (HMDB0000953). [Link]

-

Vockley, J., et al. (2014). Guideline for the diagnosis and management of isovaleryl-CoA-dehydrogenase deficiency (isovaleric acidemia) - a systematic review. Orphanet Journal of Rare Diseases. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Turgeon, C. T., et al. (2023). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols. [Link]

-

ScienceDirect. (n.d.). Biomarkers in Inborn Errors of Metabolism. [Link]

-

Quick Biochemistry Basics. (2017). Glycine biosynthesis. YouTube. [Link]

-

Njegic, A. R., et al. (2018). Quantitative determination of glycine in commercial dosage forms by kinetic spectrophotometry. Journal of the Serbian Chemical Society. [Link]

-

Ensenauer, R., et al. (2011). Aspects of Newborn Screening in Isovaleric Acidemia. International Journal of Neonatal Screening. [Link]

-

MedlinePlus. (n.d.). Isovaleric acidemia. [Link]

-

James, M. J., et al. (1987). Acylglycines. the gas chromatograph/mass spectrometric identification and interpretation of their spectra. Biomedical & Environmental Mass Spectrometry. [Link]

-

Dr. Oracle. (2025). What is the management and treatment for Isovaleric acidemia (IVA)?. [Link]

-

Liu, Y., et al. (2019). Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening. Frontiers in Genetics. [Link]

-

unipub. (n.d.). Method for the simultaneous determination of glycine betaine and arsenobetaine in biological samples. [Link]

-

ResearchGate. (n.d.). Biomarkers Identified in Inborn Errors for Lysine, Arginine, and Ornithine. [Link]

-

FDA. (2025). DEG EG Method. [Link]

-

Knaust, A., et al. (1998). Residues critical for formylglycine formation and/or catalytic activity of arylsulfatase A. Biochemistry. [Link]

-

MDPI. (2021). High-Throughput Liquid Chromatography–Tandem Mass Spectrometry Quantification of Glycosaminoglycans as Biomarkers of Mucopolysaccharidosis II. [Link]

-

New York State Department of Health, Wadsworth Center. (n.d.). Newborn Screening Program. [Link]

-

HRSA. (n.d.). Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency. Newborn Screening. [Link]

-

PACOR. (n.d.). Isovaleric Acidemia. [Link]

-

MDPI. (2023). Inborn Errors of Amino Acid Metabolism Revisited: Clinical Implications and Insights into Current Therapies. [Link]

-

Mena, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research. [Link]

-

Van Calcar, S. C., et al. (2014). Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin. Molecular Genetics and Metabolism. [Link]

-

Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

-

Broeckling, C. (2025). an overview of tandem mass spectrometry methods and approaches. YouTube. [Link]

-

PubMed. (2024). Newborn screening algorithm distinguishing potential symptomatic isovaleric acidemia from asymptomatic newborns. [Link]

-

Thermofisher Scientific. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]

-

ClinicalTrials.gov. (n.d.). Biomarkers for Inborn Errors of Metabolism. [Link]

-

ResearchGate. (n.d.). Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening. [Link]

-

ResearchGate. (n.d.). (PDF) High-Throughput Liquid Chromatography–Tandem Mass Spectrometry Quantification of Glycosaminoglycans as Biomarkers of Mucopolysaccharidosis II. [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]

- 7. Isovaleric Acidemia | Newborn Screening [newbornscreening.hrsa.gov]

- 8. Isovaleric acidemia - Wikipedia [en.wikipedia.org]

- 9. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oaanews.org [oaanews.org]

- 11. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]

- 12. newbornscreening.hrsa.gov [newbornscreening.hrsa.gov]

- 13. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Newborn Screening Program | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 15. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. e-imd.org [e-imd.org]

- 18. droracle.ai [droracle.ai]

- 19. Acylglycines. the gas chromatograph/mass spectrometric identification and interpretation of their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. emerypharma.com [emerypharma.com]

- 21. youtube.com [youtube.com]

- 22. fda.gov [fda.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mechanism of Valerylglycine Formation: A Biochemical Detoxification Pathway

Executive Summary

Valerylglycine is an N-acylglycine, a class of metabolites formed by the conjugation of an acyl-CoA molecule with the amino acid glycine. While typically a minor metabolite, the formation of this compound and its isomers becomes critically important in the context of certain inborn errors of metabolism, known as organic acidurias.[1][2] This guide elucidates the core biochemical mechanism of this compound formation, centered on the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). We will explore the pathophysiological significance of this reaction as a crucial detoxification pathway, its therapeutic implications, and provide a detailed, field-proven protocol for its quantification in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Clinical Relevance of N-Acylglycines

N-acylglycines are glycine conjugates of acyl-CoA species.[1] In a healthy metabolic state, they are formed in small quantities. However, their synthesis and subsequent excretion in urine are dramatically upregulated in several inherited metabolic diseases, making them vital diagnostic markers.[1][3] These conditions, broadly termed organic acidurias, are caused by enzymatic defects in the catabolic pathways of amino acids, carbohydrates, or lipids.[2][4][5] This enzymatic block leads to the accumulation of upstream acyl-CoA intermediates which can be toxic, primarily by sequestering the essential cofactor Coenzyme A (CoA) and inhibiting mitochondrial energy metabolism.[5][6]

The most pertinent example is Isovaleric Acidemia (IVA) , an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[6][7] This deficiency leads to the accumulation of isovaleryl-CoA, a toxic intermediate in the leucine degradation pathway.[7][8] The body compensates by shunting this toxic metabolite into a detoxification reaction: the conjugation with glycine to form the non-toxic and water-soluble isothis compound, which is then efficiently excreted.[6][9] The formation of this compound, the straight-chain isomer of isothis compound, operates under the exact same mechanistic principle and serves as a model for understanding this vital metabolic process.

The Core Mechanism of this compound Formation

The synthesis of this compound is a direct, single-step enzymatic reaction occurring primarily within the mitochondrial matrix of the liver and kidneys.[10]

The Central Reaction: The core of the mechanism is the conjugation of Valeryl-CoA (also known as pentanoyl-CoA) with the amino acid glycine. This reaction forms an amide bond, yielding N-Valerylglycine and releasing Coenzyme A.

The Key Enzyme: Glycine N-Acyltransferase (GLYAT) The reaction is catalyzed by Glycine N-acyltransferase (GLYAT; EC 2.3.1.13) , also referred to as acyl-CoA:glycine N-acyltransferase.[9][11]

-

Function and Location: GLYAT is a mitochondrial enzyme whose primary role is detoxification.[10][12] It mitigates the buildup of potentially toxic acyl-CoA molecules by rendering them harmless and excretable.

-

Substrate Specificity: GLYAT exhibits broad specificity but has a preference for short- to medium-chain aromatic and branched-chain acyl-CoAs. Its substrates include benzoyl-CoA (forming hippuric acid), salicyl-CoA, and, critically for organic acidurias, isovaleryl-CoA.[10][12] Valeryl-CoA fits well within its substrate profile. The catalytic mechanism involves the polarization of the glycine molecule, facilitated by key amino acid residues like Arginine in the active site, which promotes a nucleophilic attack from the glycine's amino group on the thioester carbonyl of the Valeryl-CoA.[13]

-

Causality of the Reaction: The thermodynamic favorability of this reaction is driven by the cleavage of the high-energy thioester bond in Valeryl-CoA. This makes the glycine conjugation pathway an effective and largely irreversible method for acyl-CoA detoxification.

Substrate Biogenesis:

-

Valeryl-CoA: This five-carbon acyl-CoA is an intermediate in the β-oxidation of odd-chain fatty acids and the catabolism of some amino acids.[14][15] Under normal conditions, its concentration is kept low as it is rapidly metabolized further.

-

Glycine: A non-essential amino acid, its availability can influence the rate of the conjugation reaction. In conditions of high acyl-CoA load, glycine levels can become depleted, which is the foundational logic for using glycine supplementation as a therapeutic intervention.[16]

Biochemical Pathway of this compound Formation

Caption: The enzymatic formation of this compound from Valeryl-CoA and Glycine.

Pathophysiological Context: A Detoxification Imperative

The true significance of the this compound formation pathway is revealed under pathological conditions like Isovaleric Acidemia (IVA).

-

Enzymatic Block & Toxin Accumulation: In IVA, the deficiency of isovaleryl-CoA dehydrogenase causes a massive buildup of its substrate, isovaleryl-CoA, in the mitochondria.[6][7]

-

Cellular Toxicity: High concentrations of isovaleryl-CoA are toxic. They sequester the mitochondrial pool of free Coenzyme A, which is essential for numerous metabolic processes, including the TCA cycle and fatty acid β-oxidation, leading to a severe energy deficit.[5][6] This accumulation is a primary driver of the life-threatening metabolic decompensation seen in patients.[8]

-

Activation of Detoxification: The GLYAT enzyme system acts as a crucial safety valve. It detoxifies the excess isovaleryl-CoA by conjugating it with glycine.[6][9] The resulting isothis compound is non-toxic, water-soluble, and readily excreted by the kidneys, thereby removing the metabolic toxin from the body.[9]

-

Therapeutic Intervention: This mechanism is the basis for treating IVA with supplemental glycine.[6][16] Providing excess glycine substrate pushes the equilibrium of the GLYAT-catalyzed reaction forward, enhancing the clearance of the toxic acyl-CoA and freeing up the mitochondrial CoA pool. Doses of 150-250 mg/kg/day are often used in treatment protocols.[8]

Experimental Analysis of this compound

The gold-standard methodology for the quantitative analysis of this compound and other organic acids in a clinical or research setting is Gas Chromatography-Mass Spectrometry (GC-MS).[17] The protocol requires extraction from the biological matrix (typically urine) and chemical derivatization to make the analytes volatile.[17][18]

Detailed Protocol: Quantitative Analysis of Urinary this compound by GC-MS

This protocol is a self-validating system, incorporating an internal standard to ensure accuracy and precision.

1. Sample Preparation & Extraction:

- Rationale: To isolate organic acids from the complex urine matrix and prepare them for derivatization.

- Step 1.1: Thaw a frozen random urine sample (minimum 1 mL) to room temperature. Vortex to ensure homogeneity.[19]

- Step 1.2: Transfer a 500 µL aliquot of urine to a clean glass tube.

- Step 1.3 (Internal Standard): Add a known amount (e.g., 20 µL of a 1 mg/mL solution) of a suitable internal standard, such as a stable isotope-labeled this compound or another non-endogenous organic acid like Tropic Acid.[20] This is critical for accurate quantification as it corrects for analyte loss during extraction and derivatization.

- Step 1.4: Acidify the sample to a pH < 2 by adding 5M HCl. This protonates the carboxyl groups, making them less polar for efficient extraction into an organic solvent.[21]

- Step 1.5: Add an organic solvent (e.g., 2 mL of ethyl acetate). Vortex vigorously for 2 minutes to extract the organic acids.[21][22]

- Step 1.6: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

- Step 1.7: Carefully transfer the upper organic layer to a new glass tube. Repeat the extraction (steps 1.5-1.7) on the remaining aqueous layer and combine the organic extracts.

- Step 1.8: Evaporate the combined organic solvent to complete dryness under a gentle stream of nitrogen at 40-60°C.[4]

2. Derivatization:

- Rationale: N-acylglycines are not sufficiently volatile for GC analysis. Derivatization replaces active hydrogen atoms with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[18]

- Step 2.1: To the dried extract, add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4][22]

- Step 2.2: Tightly cap the tube and heat at 60-70°C for 30 minutes to ensure complete reaction.[4][22]

- Step 2.3: Cool the sample to room temperature. Transfer the derivatized sample to a GC-MS autosampler vial with a glass insert.

3. GC-MS Analysis:

- Rationale: To separate the derivatized analytes chromatographically and identify/quantify them based on their mass spectra and retention times.

- Step 3.1: Inject 1 µL of the derivatized sample into the GC-MS system.

- Step 3.2 (Data Acquisition): Operate the mass spectrometer in full scan mode (e.g., scanning a mass range of 50-550 amu) to obtain a complete profile of all detectable metabolites.[18]

- Step 3.3 (Identification): Identify the this compound-TMS derivative peak by comparing its retention time and mass spectrum to that of a pure, derivatized analytical standard.

- Step 3.4 (Quantification): Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

Data Presentation: Typical GC-MS Parameters

| Parameter | Specification | Rationale |

| GC Column | 30m x 0.25mm ID, 0.25µm film (e.g., HP-5MS) | Standard non-polar column providing good separation for a wide range of metabolites.[4] |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |

| Oven Program | Start at 70°C, ramp at 10°C/min to 280°C | A temperature gradient is essential to elute compounds with different boiling points.[4] |

| Injection Mode | Split (e.g., 10:1 ratio) | Prevents column overloading for concentrated urine samples.[4] |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |

| MS Acquisition Mode | Full Scan (50-550 amu) | Allows for untargeted detection of all eluted compounds, crucial for metabolic profiling.[18] |

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion and Future Directions

The formation of this compound, catalyzed by Glycine N-acyltransferase, is a fundamental biochemical mechanism that serves as a powerful detoxification pathway. While operating at a basal level in healthy individuals, its role is profoundly amplified in organic acidurias, where it becomes essential for mitigating the toxicity of accumulated acyl-CoA intermediates. Understanding this mechanism not only provides a clear rationale for the diagnosis and monitoring of these disorders but also validates the therapeutic strategy of glycine supplementation.

Future research should focus on further characterizing the substrate kinetics and competitive inhibition of GLYAT and its related isozymes (e.g., GLYATL1). A deeper understanding of how various endogenous and xenobiotic acyl-CoAs compete for this pathway could lead to more refined therapeutic strategies and better management of patients with inborn errors of metabolism.

References

-

Zhang, F., Rodriguez, S., & Keasling, J. D. (2012). Controlled biosynthesis of odd-chain fuels and chemicals via engineered modular metabolic pathways. Proceedings of the National Academy of Sciences, 109(44), 17839-17844. Retrieved from [Link]

-

Grünert, S. C., et al. (2024). Classic Isovaleric Acidemia. In GeneReviews®. University of Washington, Seattle. Retrieved from [Link]

-

Cheddadi, A., et al. (2017). "Classical organic acidurias": diagnosis and pathogenesis. Clinical and Experimental Medicine, 17(3), 305-323. Retrieved from [Link]

-

Wikipedia. (2023). Glycine N-acyltransferase. Retrieved from [Link]

-

ERNDIM. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]

-

MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

Cheddadi, A., et al. (2016). “Classical organic acidurias”: diagnosis and pathogenesis. Clinical and Experimental Medicine, 17, 305-323. Retrieved from [Link]

-

Al-Dirbashi, O. Y., et al. (2022). Glycine N-Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism. Journal of Personalized Medicine, 12(8), 1234. Retrieved from [Link]

-

Derks, T. G. J., et al. (2024). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Metabolites, 14(2), 91. Retrieved from [Link]

-